2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
The compound is a derivative of phenylacetic acid, which is a type of non-steroidal anti-inflammatory drug (NSAID) . It has a role as a non-narcotic analgesic, an antipyretic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a xenobiotic, an environmental contaminant, a drug allergen and a non-steroidal anti-inflammatory drug .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds such as Diclofenac have been synthesized and characterized by physico-chemical analysis, spectral methods, TGA/DTA and X-Ray diffraction studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as crystallography, Hirshfeld surface, QTAIM and NCIPlots . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which is related to increased potency .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Dichlorophenylacetic acid has a molecular weight of 205.03 g/mol .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : A study discussed the synthesis of a related compound, focusing on its structural characterization through various techniques like FT-IR, NMR spectroscopy, and X-ray diffraction, highlighting the importance of these methods in understanding the molecular structure of such compounds (Aydin et al., 2010).
Biological Interactions and Receptor Binding
- Receptor Binding Studies : Research on compounds structurally related to 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, like SR 27897, has provided insights into their interaction with human receptors. This has implications for understanding the pharmacological characteristics of such compounds (Gouldson et al., 2000).
Chemical Reactivity and Stability
- Chemical Reactivity : A study focused on the gas-phase elimination of acetic acid from similar compounds, providing insights into their chemical reactivity and stability. This research is fundamental to understanding how these compounds behave under different conditions (August et al., 1986).
Photodegradation Studies
- Photo-degradation Analysis : Investigating the photo-degradation behavior of similar compounds, this research offers valuable data on how these compounds degrade under light exposure, which is crucial for their storage and handling (Wu et al., 2007).
Anticancer Potential
- Anticancer Activity : Studies have explored the anticancer activity of derivatives of thiazole compounds, demonstrating their potential effectiveness against various cancer cell lines. This research is key to developing new therapeutic agents (Ravinaik et al., 2021).
properties
IUPAC Name |
2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQYIRJKQFPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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